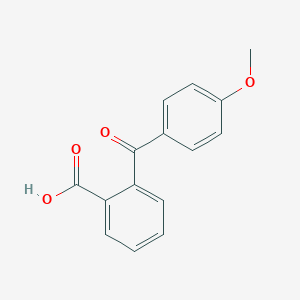

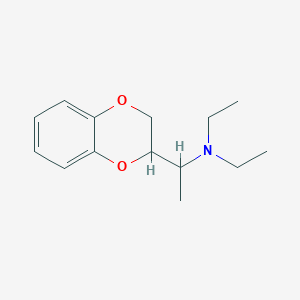

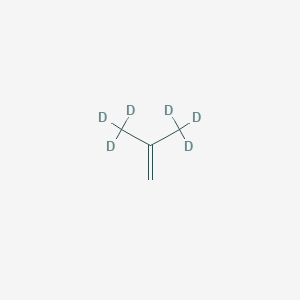

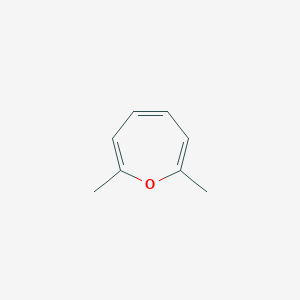

![molecular formula C14H8O4 B074444 6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione CAS No. 1146-72-1](/img/structure/B74444.png)

6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione and its derivatives involves multiple steps, including acetylation, annulation, and oxidative coupling. For example, derivatives of naphtho[1,8-bc]pyran have been synthesized through rhodium-catalyzed oxidative coupling of 1-naphthols with alkynes, demonstrating the hydroxy groups' role in regioselective C-H bond cleavage (Mochida et al., 2010). Another approach involves the synthesis of naphtho[2,3-c]pyran derivatives using a tandem conjugate addition-cyclization sequence between hydroxynaphthoquinones and enamines or imines (Kobayashi et al., 1998).

Molecular Structure Analysis

The molecular structure of 6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione and its derivatives is characterized by the presence of acetyl groups, which influence the molecule's electronic and photochromic properties. Studies on the molecular structure often involve nuclear magnetic resonance (NMR) and other spectroscopic techniques to elucidate the compound's configuration and tautomerism (Tan et al., 1982).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including hydroxy group-directed C-H bond cleavage, and exhibit interesting photochromic properties. The synthesis of photochromic 3H-naphtho[2,1-b]pyrans linked to thiophene units via an acetylenic junction highlights the compound's ability to change color upon irradiation, a property useful in the development of photomodulable materials (Frigoli et al., 2000).

Physical Properties Analysis

The physical properties of 6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and organic synthesis. These properties are often determined through crystallography and thermal analysis.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and photochemical behavior, are essential for understanding the compound's potential applications. For instance, the reactivity of naphtho[2,1-b]-pyran-3-one towards phosphorus ylides demonstrates the synthesis of coumarinyl-fused cyclic compounds, indicating the versatility of these molecules in organic synthesis (Abdou et al., 1998).

Eigenschaften

IUPAC Name |

8-acetyl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c1-7(15)8-5-6-11-12-9(8)3-2-4-10(12)13(16)18-14(11)17/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBKEYIMRMDPHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318920 |

Source

|

| Record name | 6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

CAS RN |

1146-72-1 |

Source

|

| Record name | NSC338070 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

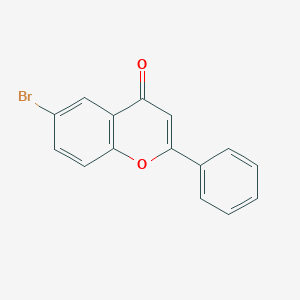

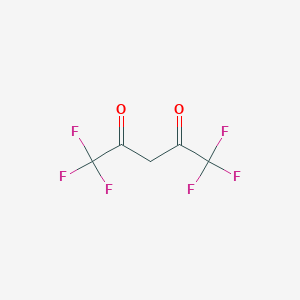

![5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B74373.png)